4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-chloro-1-(2-methoxyethyl)-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-7-5-8(10)6-9(12)11(7)3-4-13-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPBIFKTTCWILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCOC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methyl-2-pyridone with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 4 is a good leaving group, enabling substitution reactions. For example:
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Secondary Amine Displacement : Chloromethylpyridine derivatives react with secondary amines (e.g., morpholine, pyrrolidine) via SN2 mechanisms, displacing chloride to form substituted pyridinones .
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Deprotonation : Potassium carbonate is often used to deprotonate intermediates during substitution .
Electrophilic Aromatic Substitution
The methyl group at position 6 may direct electrophiles to specific positions, though the electron-withdrawing carbonyl group (2(1H)-one) and chlorine could deactivate the ring.
Reduction Reactions
The carbonyl group in pyridinones can be reduced to alcohols or amines using catalysts like palladium on carbon, as observed in related compounds.
Stability and Reactivity
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Substituent Effects :
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Chlorine (C4) : Enhances leaving-group ability for substitution.
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Methyl (C6) : May influence regioselectivity in electrophilic substitution.
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2-Methoxyethyl (C1) : The methoxy group could act as a nucleophile or stabilize intermediates via resonance.
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Biological Interactions : Analogous pyridinones exhibit hydrogen bonding via amino/hydroxyl groups, modulating enzyme activity.
Analytical Methods
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NMR Spectroscopy : Used to confirm structural integrity (e.g., ¹H and ¹³C NMR for chloromethylpyridine derivatives) .
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Mass Spectrometry : Employs techniques like ESI-MS to verify molecular weight and purity.
Research Findings
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Synthesis Yields : Reactions involving SN2 substitutions yield products ranging from 21% to 82%, depending on nucleophile strength and reaction conditions .
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Functional Group Influence : Electron-withdrawing groups (e.g., chlorine) improve leaving-group ability, while hydrophilic groups (e.g., methoxy) enhance solubility .
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Biological Relevance : Pyridinones with chloro/methyl substitutions show potential as CRF1 receptor antagonists or IDH1 inhibitors, highlighting their therapeutic significance .
Scientific Research Applications
The compound exhibits significant biological activities, making it a candidate for various therapeutic applications. Key areas of interest include:
1. Antimicrobial Activity
- Mechanism : Research indicates that this compound has potential antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis, leading to cell lysis.
- Case Study : A study demonstrated that derivatives of this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics.
Table 1: Antimicrobial Activity Summary
2. Anticancer Properties
- Mechanism : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Case Study : In vitro studies on human cancer cell lines (e.g., breast and prostate cancer) revealed that the compound significantly reduced cell viability, indicating its potential as an anticancer agent.
Table 2: Anticancer Activity Summary
Pharmacological Applications
3. Neurological Disorders
- The compound is being investigated for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases.
- Case Study : Preliminary results suggest that it may enhance dopaminergic signaling, offering potential therapeutic benefits for conditions like Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The methoxyethyl group enhances its solubility and bioavailability, allowing it to effectively reach its target sites. The chloro group contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylpyridin-3-ol
- 4-Chloro-6-methyl-2-pyridone
- 4-Chloro-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one
Uniqueness
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is unique due to the presence of the methoxyethyl group, which imparts distinct physicochemical properties compared to its analogs. This group enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications.
Biological Activity
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one, with the CAS number 1427380-72-0, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₀ClN₁O₂
- Molecular Weight : 201.64 g/mol
- Melting Point : Data not provided in sources.
The presence of the chloro and methoxy groups in the pyridine ring is significant as these substituents can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, pyridine derivatives are often evaluated for their efficacy against various bacterial strains.
| Compound | Target Organisms | Activity |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate inhibition observed |
Research suggests that the compound may inhibit bacterial growth by interfering with essential metabolic pathways, although specific mechanisms remain to be elucidated.
Anticancer Properties
Pyridine derivatives have been investigated for their potential anticancer activities. A study highlighted that certain structural analogs exhibited significant cytotoxic effects on cancer cell lines, suggesting that this compound could similarly affect cancer cell proliferation.
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| A431 (vulvar carcinoma) | 15 | Inhibition of cell proliferation and migration |
| HeLa (cervical cancer) | 20 | Induced apoptosis in treated cells |
These findings indicate a promising avenue for further exploration in cancer therapeutics.
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism, such as those in nucleotide biosynthesis pathways.
- Induction of Apoptosis : Evidence suggests that derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results showed a concentration-dependent inhibition against multiple strains of bacteria, reinforcing the potential use of this compound in developing new antimicrobial agents.
Anticancer Research
A comparative study involving several pyridine derivatives revealed that this compound exhibited significant cytotoxicity against A431 cells. The study concluded that further optimization of this compound could lead to novel anticancer therapies.
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one, and how can reaction conditions be optimized to improve yields?
Answer: The synthesis of pyridinone derivatives typically involves multi-step protocols. For example:
- Core scaffold assembly : Start with a substituted pyridinone precursor (e.g., 6-methylpyridin-2(1H)-one derivatives) and introduce substituents via nucleophilic substitution or coupling reactions. Evidence from similar compounds suggests using Suzuki-Miyaura coupling for aryl/alkyl group introduction .
- Chlorination : Use POCl₃ or PCl₅ under reflux conditions to introduce the chloro group at the 4-position .
- Methoxyethyl substitution : React with 2-methoxyethyl chloride or bromide in the presence of a base (e.g., K₂CO₃) in DMF or DMSO at 80–100°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents for nucleophilic reagents) and use inert atmospheres (N₂/Ar) to minimize side reactions.
Advanced Structural Elucidation
Q. Q2. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
Answer: Contradictions between X-ray diffraction (XRD) and NMR data may arise from dynamic processes (e.g., tautomerism) or disorder in the crystal lattice.
- XRD refinement : Use SHELX-based programs (e.g., SHELXL) to model disorder, applying restraints for overlapping atoms. Evidence highlights SHELX’s robustness in handling high-resolution or twinned data .
- NMR validation : Perform variable-temperature NMR (VT-NMR) to detect tautomeric equilibria. Compare chemical shifts with analogous compounds (e.g., 6-methylpyridin-2(1H)-one derivatives show δ ~6.0–6.5 ppm for aromatic protons) .
- Complementary techniques : Use IR spectroscopy to confirm carbonyl stretching (~1650–1700 cm⁻¹) and mass spectrometry (ESI-MS) to verify molecular weight .
Mechanistic Studies
Q. Q3. What experimental strategies can elucidate the reaction mechanism of this compound in nucleophilic substitution reactions?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DMF-d₇) to identify rate-determining steps.
- Intermediate trapping : Add radical scavengers (e.g., TEMPO) or nucleophiles (e.g., NaN₃) to detect transient species.
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for possible pathways (SN1 vs. SN2). Evidence from related chlorinated pyridinones suggests an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing groups activating the 4-position .
Biological Activity Profiling
Q. Q4. How can researchers design assays to evaluate the antimicrobial potential of this compound while minimizing false positives?
Answer:
- Target selection : Focus on enzymes like dihydrofolate reductase (DHFR) or DNA gyrase, where pyridinone derivatives show activity .
- Dose-response curves : Use MIC (minimum inhibitory concentration) assays with serial dilutions (0.5–256 µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., ciprofloxacin) .
- Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK293) via MTT assays to rule out non-specific toxicity .
Stability and Degradation Analysis
Q. Q5. What methodologies are recommended for assessing the hydrolytic stability of this compound under physiological conditions?
Answer:
- pH-dependent studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-MS at intervals (0, 24, 48 hrs).
- Identification of degradants : Use high-resolution MS (HRMS) to detect hydrolysis products (e.g., loss of chloro or methoxyethyl groups).
- Accelerated stability testing : Expose to heat (40–60°C) and humidity (75% RH) to predict shelf-life .
Computational Modeling
Q. Q6. How can molecular docking studies be applied to predict the binding affinity of this compound to protein targets?
Answer:
- Protein preparation : Obtain target structures from PDB (e.g., 1DHF for DHFR). Remove water molecules and add hydrogens using software like AutoDock Tools.
- Ligand parameterization : Generate 3D conformers of the compound with Open Babel and assign charges (e.g., Gasteiger-Marsili).
- Docking protocols : Use AutoDock Vina or Glide with flexible side chains. Validate with known inhibitors (e.g., methotrexate for DHFR) .
Analytical Method Development
Q. Q7. What chromatographic conditions are optimal for separating this compound from its synthetic byproducts?
Answer:
- HPLC method : Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Start at 10% B, increase to 90% B over 20 min. Monitor at 254 nm .
- LC-MS coupling : Employ ESI+ mode for ionization. Calibrate with reference standards to confirm retention times and mass-to-charge ratios (e.g., [M+H]+ ~242 m/z) .
Data Contradiction Resolution
Q. Q8. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?
Answer:
- Re-examine purity : Re-crystallize the compound and repeat NMR/IR. Impurities (e.g., residual solvents) often distort signals .
- Dynamic effects : For NMR, consider slow conformational exchanges (e.g., ring puckering) causing peak broadening. Use higher-field instruments (≥600 MHz) .
- Collaborative validation : Cross-check data with crystallographic results (e.g., bond lengths from XRD vs. DFT-optimized geometries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
